molecular formula C14H15NO B1362607 C-(4-Methoxy-phenyl)-C-phenyl-methylamine CAS No. 2538-34-3

C-(4-Methoxy-phenyl)-C-phenyl-methylamine

Cat. No. B1362607
CAS RN: 2538-34-3
M. Wt: 213.27 g/mol
InChI Key: MXDBCXKVTJDKNP-UHFFFAOYSA-N
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Description

C-(4-Methoxy-phenyl)-C-phenyl-methylamine (CMPPM) is an amine compound that is used in a variety of scientific research applications. It is a versatile compound with a wide range of biochemical and physiological effects, as well as advantages and limitations for lab experiments. It will also provide a list of potential future directions for research involving CMPPM.

Scientific Research Applications

  • Biological Activity of Pimpinella Species : Pimpinella species, which contain methoxy-phenyl compounds, have a wide range of biological activities, including antimicrobial, antioxidant, and anti-inflammatory properties. These plants are used in traditional medicine and have potential industrial applications, especially in the beverage industry due to their characteristic flavors. The toxic potential of certain compounds within these species, such as estragole, has also been discussed, highlighting the need for safety evaluations in product development (Tepe & Tepe, 2015).

  • Therapeutic Potential of Acacetin : Acacetin, a di-hydroxy and mono-methoxy flavone, exhibits a broad range of pharmacological potential, including chemopreventive and cytotoxic properties in cancer cell lines, and anti-inflammatory effects. It also shows promise in treating conditions like ischemia, neuroinflammation, and viral infections. The review emphasizes the need for further scientific evidence to validate the efficacy of acacetin in disease models associated with inflammation and cancer (Singh et al., 2020).

  • Pharmacological Properties of Osthole : Osthole, a natural product containing a methoxy group, demonstrates multiple pharmacological actions such as neuroprotective, osteogenic, and cardiovascular protective activities. Its uptake and utilization in the body are efficient, and its mechanisms of action are related to the modulation of cyclic nucleotide levels, showcasing its potential as a multitarget alternative medicine (Zhang et al., 2015).

properties

IUPAC Name

(4-methoxyphenyl)-phenylmethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15NO/c1-16-13-9-7-12(8-10-13)14(15)11-5-3-2-4-6-11/h2-10,14H,15H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MXDBCXKVTJDKNP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(C2=CC=CC=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60967100
Record name 1-(4-Methoxyphenyl)-1-phenylmethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60967100
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

213.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

2538-34-3, 5267-46-9
Record name 2538-34-3
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=505711
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1-(4-Methoxyphenyl)-1-phenylmethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60967100
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Following a procedure similar to that described in Preparation 12, but using 9.4 g of 4-methoxybenzophenone oxime, 33.9 g of ammonium acetate, 7.46 g of sodium cyanoborohydride, and 79 ml of a 17-19% by volume aqueous solution of titanium trichloride, 6.78 g of the title compound were obtained as an oily substance.
Name
4-methoxybenzophenone oxime
Quantity
9.4 g
Type
reactant
Reaction Step One
Quantity
33.9 g
Type
reactant
Reaction Step Two
Quantity
7.46 g
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Four

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